molecular formula C4H2Br2N2 B1316284 2,4-Dibromopyrimidine CAS No. 3921-01-5

2,4-Dibromopyrimidine

Cat. No. B1316284
CAS RN: 3921-01-5
M. Wt: 237.88 g/mol
InChI Key: AOEHEEBFRCAFGC-UHFFFAOYSA-N
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Description

2,4-Dibromopyrimidine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da .


Synthesis Analysis

While specific synthesis methods for 2,4-Dibromopyrimidine were not found in the search results, a related compound, 2,4-Diaminopyrimidine, was synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyrimidine consists of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound is dibrominated, meaning it has two bromine atoms attached, specifically at the 2 and 4 positions of the pyrimidine ring .


Physical And Chemical Properties Analysis

2,4-Dibromopyrimidine is a solid substance . It has a molecular weight of 236.89 and an InChI key of PCMMSLVJMKQWMQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Methodologies

A scalable and cycle process for 2,4-Dibromopyrimidine has been developed, showcasing its significance in bromination reactions. This process involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide, achieving an 85.4% total yield. The improved methodology supports scale-up production, indicating its utility in industrial applications (Zhang et al., 2014).

Safety and Hazards

2,4-Dibromopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,4-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEHEEBFRCAFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566372
Record name 2,4-Dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromopyrimidine

CAS RN

3921-01-5
Record name 2,4-Dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the newly developed process for synthesizing 2,4-dibromopyrimidine?

A: A recent study has introduced a more efficient and scalable method for synthesizing 2,4-dibromopyrimidine []. This method involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide. Compared to previous methods, this process significantly reduces the required amount of phosphorus tribromide and allows for product purification via recrystallization. This results in an improved overall yield of 85.4%, making it more suitable for large-scale production. []

Q2: How does the structure of 2,4-dibromopyrimidine influence its nuclear magnetic resonance (NMR) properties?

A: Research indicates that the presence of bromine atoms in 2,4-dibromopyrimidine significantly impacts its (13)C NMR relaxation properties []. The study measured longitudinal relaxation times ((13)C nuclei) and NOE enhancement factors for 2,4-dibromopyrimidine, along with other bromoazaheterocycles. The scalar relaxation of the second kind for (13)C nuclei bonded to (79)Br and (81)Br was determined, highlighting the influence of bromine's quadrupole moment on the relaxation behavior. These findings were further corroborated by theoretical calculations of (13)C-(79)Br spin-spin coupling constants and magnetic shielding constants using both relativistic and nonrelativistic DFT methods [].

Q3: Can 2,4-dibromopyrimidine be used as a building block for other compounds?

A: Yes, 2,4-dibromopyrimidine is a valuable precursor in organic synthesis. Its reactivity with lithium alkylamides has been investigated, demonstrating its potential for further derivatization []. This metalation reaction allows for the introduction of various alkyl groups, expanding the possibilities for creating structurally diverse pyrimidine derivatives. []

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